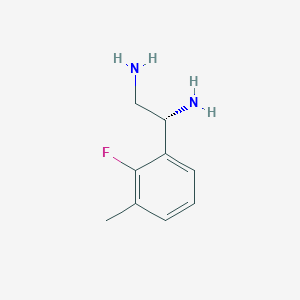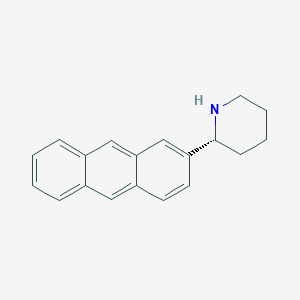
(2R)-2-(2-Anthryl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2-Anthryl)piperidine: is a chiral compound featuring a piperidine ring substituted with an anthracene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2-Anthryl)piperidine typically involves the reaction of 2-anthryl bromide with ®-2-piperidinol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2R)-2-(2-Anthryl)piperidine can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of anthraquinone derivatives.
Reduction: The compound can be reduced at the piperidine ring, potentially forming secondary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Secondary amines.
Substitution: Halogenated anthracene derivatives.
Applications De Recherche Scientifique
Chemistry: (2R)-2-(2-Anthryl)piperidine is used as a building block in organic synthesis, particularly in the development of chiral ligands and catalysts.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in drug design and development.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (2R)-2-(2-Anthryl)piperidine involves its interaction with molecular targets through its chiral center and aromatic moiety. The compound can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
(2S)-2-(2-Anthryl)piperidine: The enantiomer of (2R)-2-(2-Anthryl)piperidine, differing in its chiral configuration.
2-(2-Anthryl)pyrrolidine: A structurally similar compound with a pyrrolidine ring instead of a piperidine ring.
2-(2-Anthryl)morpholine: Another similar compound where the piperidine ring is replaced with a morpholine ring.
Uniqueness: this compound is unique due to its specific chiral configuration and the presence of the anthracene moiety, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C19H19N |
|---|---|
Poids moléculaire |
261.4 g/mol |
Nom IUPAC |
(2R)-2-anthracen-2-ylpiperidine |
InChI |
InChI=1S/C19H19N/c1-2-6-15-12-18-13-17(19-7-3-4-10-20-19)9-8-16(18)11-14(15)5-1/h1-2,5-6,8-9,11-13,19-20H,3-4,7,10H2/t19-/m1/s1 |
Clé InChI |
YTCPGUFQMDCBNO-LJQANCHMSA-N |
SMILES isomérique |
C1CCN[C@H](C1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
SMILES canonique |
C1CCNC(C1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


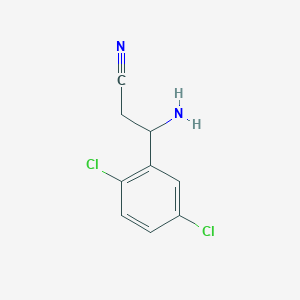

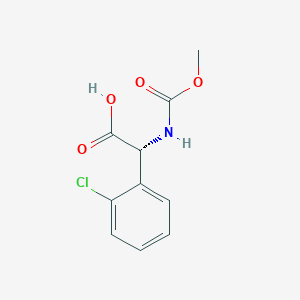
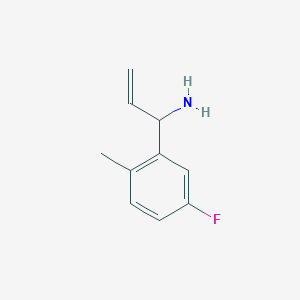
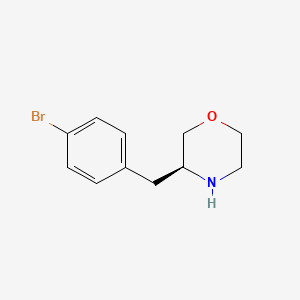
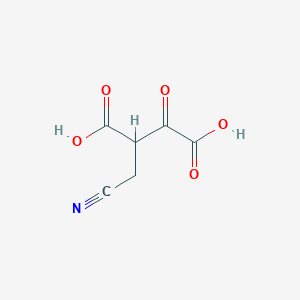
![2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13044620.png)
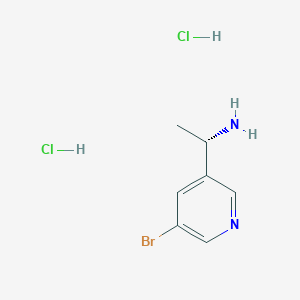
![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13044632.png)

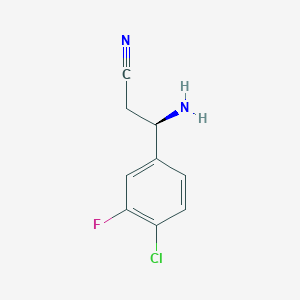
![(3S)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13044649.png)

